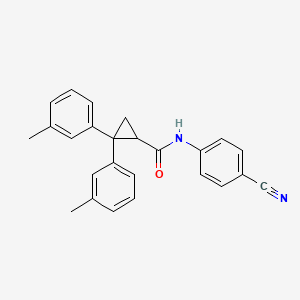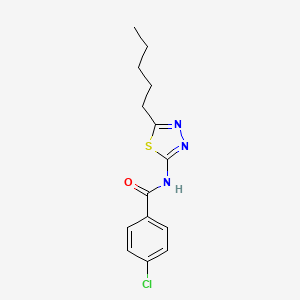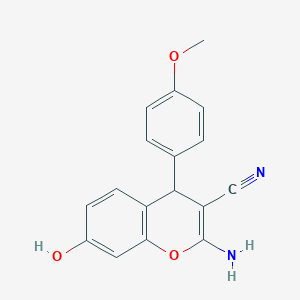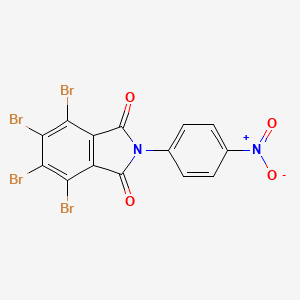![molecular formula C15H14Br2N2O4 B11533202 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533202.png)
2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, methoxy, and furan groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,6-dibromo-4-methoxyphenol and 5-methylfuran-2-carbaldehyde. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazide linkage. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction .
Chemical Reactions Analysis
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its binding affinity to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, the furan group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding specificity .
Comparison with Similar Compounds
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide can be compared with similar compounds such as:
2,6-dibromo-4-methoxyphenyl acetate: This compound shares the dibromo and methoxy groups but differs in its ester linkage, making it less reactive in certain condensation reactions.
2,6-dibromo-4-methylphenyl acetate: Similar in structure but with a methyl group instead of a methoxy group, affecting its solubility and reactivity.
2,6-dibromo-4-methoxyphenylamine: This compound has an amine group instead of the hydrazide linkage, which alters its chemical behavior and applications.
Properties
Molecular Formula |
C15H14Br2N2O4 |
|---|---|
Molecular Weight |
446.09 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14Br2N2O4/c1-9-3-4-10(23-9)7-18-19-14(20)8-22-15-12(16)5-11(21-2)6-13(15)17/h3-7H,8H2,1-2H3,(H,19,20)/b18-7+ |
InChI Key |
CRMXHADIFSRRED-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533130.png)

![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11533145.png)

![1-[3'-(3-Chloro-2-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11533158.png)


![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11533163.png)
![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11533170.png)

![3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11533185.png)

